molecular formula C9H9BrFN3 B1679519 Romifidine CAS No. 65896-16-4

Romifidine

Cat. No.: B1679519
CAS No.: 65896-16-4
M. Wt: 258.09 g/mol
InChI Key: KDPNLRQZHDJRFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Mode of Action

Romifidine acts as an agonist at the α2-adrenergic receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the α2-adrenergic receptor, triggering a series of events that lead to its sedative and analgesic effects.

Biochemical Pathways

This inhibition can lead to sedation and analgesia .

Pharmacokinetics

A study on horses showed that after intravenous administration, the plasma concentration-vs-time curve of this compound was best described by a two-compartmental model . The terminal elimination half-life was approximately 138.2 minutes . These properties may impact the drug’s bioavailability and duration of action.

Result of Action

The primary result of this compound’s action is sedation . It is used in veterinary medicine, primarily in large animals such as horses, to induce a state of calm and reduce pain . Side effects can include bradycardia (slow heart rate) and respiratory depression .

Biochemical Analysis

Biochemical Properties

Romifidine plays a significant role in biochemical reactions by interacting with α2 adrenergic receptors . These receptors are G protein-coupled receptors that inhibit adenylate cyclase activity, leading to decreased cyclic AMP (cAMP) levels . This interaction results in sedative and analgesic effects. This compound also affects the release of neurotransmitters such as norepinephrine, which contributes to its sedative properties .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It induces hyperglycemia by inhibiting insulin release from pancreatic β-cells . Additionally, this compound affects the levels of stress-related hormones and metabolites, such as cortisol and free fatty acids . These changes can alter cellular metabolism and stress responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to α2 adrenergic receptors . This binding inhibits adenylate cyclase, reducing cAMP levels and leading to decreased protein kinase A (PKA) activity . The inhibition of PKA affects various downstream signaling pathways, resulting in sedative and analgesic effects. This compound also modulates ion channel activity, contributing to its effects on heart rate and blood pressure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound induces hyperglycemia, which is partially prevented by the α2 adrenoceptor antagonist vatinoxan . The sedative and analgesic effects of this compound are observed within minutes of administration and can last for several hours . Long-term effects on cellular function include alterations in glucose metabolism and stress hormone levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound induces mild sedation and analgesia . Higher doses result in more profound sedation and can cause adverse effects such as bradycardia and respiratory depression . The therapeutic window for this compound is narrow, and careful dosing is required to avoid toxic effects .

Metabolic Pathways

This compound is metabolized primarily in the liver and kidneys . The metabolic pathways involve the cleavage of the imidazoline ring, leading to the formation of various metabolites . These metabolites are excreted mainly through the kidneys . The metabolic pathways of this compound are similar in different animal species, including horses and dogs .

Transport and Distribution

This compound is transported and distributed within cells and tissues through binding to plasma proteins . Approximately 20% of this compound is bound to plasma proteins, with the highest concentrations found in the liver and kidneys . The drug is also distributed to muscle tissues . The transport and distribution of this compound are crucial for its pharmacokinetic properties and therapeutic effects.

Subcellular Localization

It is likely that this compound and its metabolites are localized in cellular compartments involved in its metabolism, such as the endoplasmic reticulum and mitochondria . The localization of this compound within these compartments may influence its activity and function.

Preparation Methods

Romifidine is synthesized through a series of chemical reactions involving the formation of an imidazoline ring and the introduction of bromine and fluorine atoms to a phenyl ring. The synthetic route typically involves the following steps:

Industrial production methods involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Romifidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN3/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9/h1-3H,4-5H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPNLRQZHDJRFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=C(C=CC=C2Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

65896-14-2 (mono-HCl)
Record name Romifidine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065896164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40216103
Record name Romifidine
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Molecular Weight

258.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65896-16-4
Record name Romifidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65896-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Romifidine [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Romifidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11543
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Romifidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Romifidin
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Record name ROMIFIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/876351L05K
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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